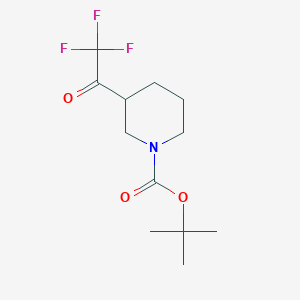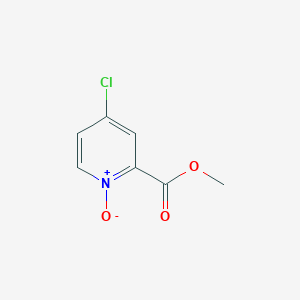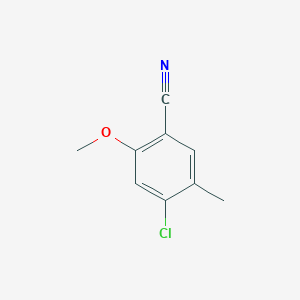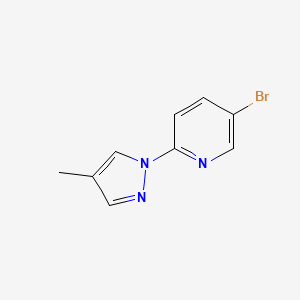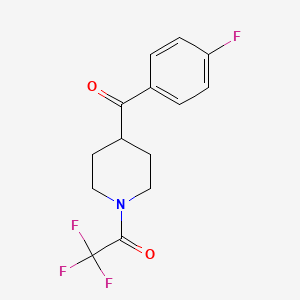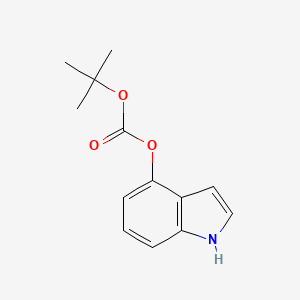
叔丁基1H-吲哚-4-基碳酸酯
描述
tert-Butyl 1H-indol-4-yl carbonate is an organic compound with the molecular formula C13H15NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
科学研究应用
tert-Butyl 1H-indol-4-yl carbonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It is used in the study of biological processes involving indole derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Tert-butyl 1H-indol-4-yl carbonate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds. They have been used in the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cell biology . The specific interactions and resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by tert-butyl 1H-indol-4-yl carbonate would depend on its specific targets and their roles in cellular processes.
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of tert-butyl 1H-indol-4-yl carbonate’s action would depend on its specific targets and the changes resulting from its interaction with these targets. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化分析
Biochemical Properties
Tert-butyl 1H-indol-4-yl carbonate plays a crucial role in biochemical reactions due to its indole moiety. Indole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to possess anticancer, anti-inflammatory, and antimicrobial properties . The interactions of tert-butyl 1H-indol-4-yl carbonate with these biomolecules are primarily through binding to active sites of enzymes or receptors, thereby modulating their activity. This compound can inhibit or activate enzymes, leading to changes in biochemical pathways and cellular responses.
Cellular Effects
Tert-butyl 1H-indol-4-yl carbonate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . By interacting with specific receptors or enzymes, tert-butyl 1H-indol-4-yl carbonate can alter the signaling cascades within cells, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of tert-butyl 1H-indol-4-yl carbonate involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating them. For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, tert-butyl 1H-indol-4-yl carbonate can modulate gene expression by interacting with transcription factors or signaling molecules, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 1H-indol-4-yl carbonate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to tert-butyl 1H-indol-4-yl carbonate in in vitro or in vivo studies may result in changes in cellular responses, including alterations in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of tert-butyl 1H-indol-4-yl carbonate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed in studies, where a certain dosage level is required to elicit a significant biological response. It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the potential risks.
Metabolic Pathways
Tert-butyl 1H-indol-4-yl carbonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are responsible for its metabolism and biotransformation. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell.
Transport and Distribution
The transport and distribution of tert-butyl 1H-indol-4-yl carbonate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may interact with intracellular proteins, influencing its localization and accumulation. The distribution of tert-butyl 1H-indol-4-yl carbonate within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of tert-butyl 1H-indol-4-yl carbonate is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their biological effects. The subcellular localization of tert-butyl 1H-indol-4-yl carbonate can influence its interactions with biomolecules and its overall cellular activity.
准备方法
The synthesis of tert-butyl 1H-indol-4-yl carbonate typically involves the reaction of indole derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are mild, and the product is obtained in good yield .
化学反应分析
tert-Butyl 1H-indol-4-yl carbonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols or amines.
相似化合物的比较
tert-Butyl 1H-indol-4-yl carbonate can be compared with other indole derivatives such as:
tert-Butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate: This compound contains a piperidine ring and has different biological activities.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has an enyne substituent and is used in the synthesis of biologically active natural products.
These comparisons highlight the unique structural features and applications of tert-butyl 1H-indol-4-yl carbonate.
属性
IUPAC Name |
tert-butyl 1H-indol-4-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)16-11-6-4-5-10-9(11)7-8-14-10/h4-8,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSODYSTAWACLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677965 | |
| Record name | tert-Butyl 1H-indol-4-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093759-65-9 | |
| Record name | 1,1-Dimethylethyl 1H-indol-4-yl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093759-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1H-indol-4-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


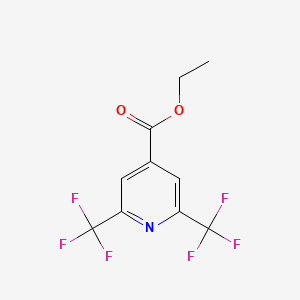
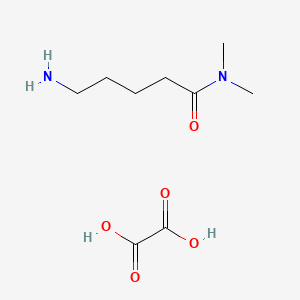
![Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391796.png)
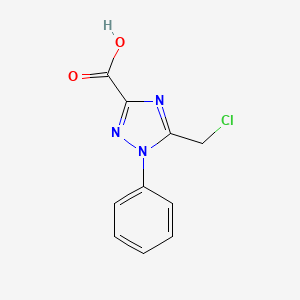
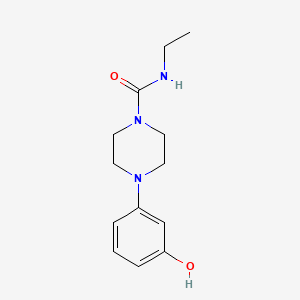
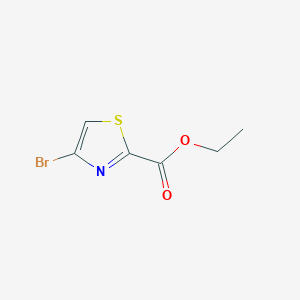
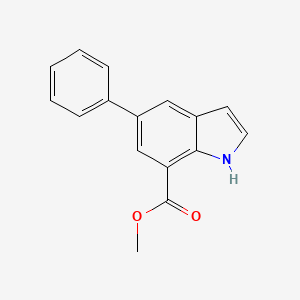
![1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391806.png)
![tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperazine-1-carboxylate](/img/structure/B1391807.png)
